molecular formula C16H13ClO B502906 4'-Chloro-2-methylchalcone CAS No. 264229-44-9

4'-Chloro-2-methylchalcone

Cat. No. B502906
CAS RN: 264229-44-9
M. Wt: 256.72g/mol
InChI Key: BUWDRJFOCPFWDQ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4’-Chloro-2-methylchalcone” is a type of chalcone, which are a group of naturally occurring compounds that have biological effects that include anti-inflammatory, anti-cancer, and antibacterial properties . Chalcones are considered valuable species because they possess a ketoethylenic moiety, CO–CH═CH– .


Synthesis Analysis

Chalcones undergo many chemical reactions and are used to synthesize heterocyclic compounds. A wide range of chalcone derivatives can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of condensing agents .


Molecular Structure Analysis

The molecular structure of chalcones, including “4’-Chloro-2-methylchalcone”, is based on two aryl moieties bridged via an α,β-unsaturated carbonyl group . In their aromatic rings, they have a delocalized π-electron-containing order .


Chemical Reactions Analysis

Chalcones, including “4’-Chloro-2-methylchalcone”, are known to undergo many chemical reactions. They are also used to synthesize heterocyclic compounds . The chemical reactions of chalcones have been studied extensively, and they have been shown to interact with various biomolecules .

Scientific Research Applications

Anticancer Activity

4’-Chloro-2-methylchalcone: has been studied for its potential anticancer properties. The chalcone structure, which includes the 4’-Chloro-2-methylchalcone , is known to exhibit inhibitory activity against various cancer cell lines. This is attributed to the compound’s ability to interfere with cell cycle progression and induce apoptosis in cancer cells .

Anti-inflammatory Properties

The anti-inflammatory effects of chalcones are well-documented4’-Chloro-2-methylchalcone can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators .

Antimicrobial Effects

Chalcones, including 4’-Chloro-2-methylchalcone , have shown promising results as antimicrobial agents. They can act against a broad spectrum of bacteria and fungi by disrupting microbial cell membranes and inhibiting essential enzymes required for microbial survival .

Antioxidant Capacity

The antioxidant potential of chalcones is attributed to their ability to scavenge free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative stress4’-Chloro-2-methylchalcone may contribute to this effect by donating hydrogen atoms or electrons to neutralize free radicals .

Antidiabetic Activity

Chalcones have been explored for their antidiabetic activity, and 4’-Chloro-2-methylchalcone is no exception. It may exert its effects by enhancing insulin sensitivity or by inhibiting enzymes like alpha-glucosidase, which are involved in carbohydrate metabolism .

Neuroprotective Effects

The neuroprotective effects of chalcones are being investigated, with some studies suggesting that compounds like 4’-Chloro-2-methylchalcone could protect neuronal cells from damage caused by neurotoxins or neurodegenerative diseases. This protection may be due to the compound’s antioxidant properties or its ability to modulate neuronal signaling pathways .

Mechanism of Action

Chalcones have been shown to possess a wide spectrum of antiproliferative, antifungal, antibacterial, antiviral, antileishmanial, and antimalarial pharmacological properties . They interact with various biomolecules and possess cytoprotective and modulatory properties, making them potentially suitable candidates for therapeutic interventions in many human ailments .

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWDRJFOCPFWDQ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2-methylchalcone

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